Technical Whitepaper: 4-Bromo-2,6-dimethoxyphenol
Technical Whitepaper: 4-Bromo-2,6-dimethoxyphenol
A Versatile Building Block for Lignin Valorization and Medicinal Chemistry
Executive Summary
4-Bromo-2,6-dimethoxyphenol (CAS 70654-71-6) is a high-value halogenated phenol derivative serving as a critical intermediate in two distinct but overlapping fields: renewable energy research (specifically lignin depolymerization models) and medicinal chemistry (natural product synthesis).
Distinguished by its symmetric "syringyl" core, this compound offers a unique reactivity profile. The bromine atom at the para position allows for precise transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Heck), while the phenolic hydroxyl group provides a handle for further functionalization or solubility modulation. However, its electron-rich aromatic ring and steric crowding from the ortho-methoxy groups present specific synthetic challenges—namely, catalyst poisoning and protodeboronation during coupling reactions—that require optimized protocols.
This guide provides a definitive technical reference for the synthesis, purification, and application of 4-Bromo-2,6-dimethoxyphenol, moving beyond basic data to offer actionable, field-proven methodologies.
Physicochemical Profile
The physical properties of 4-Bromo-2,6-dimethoxyphenol are dictated by the interplay between the lipophilic bromine/methoxy groups and the hydrogen-bond-donating hydroxyl group.
Table 1: Key Chemical Specifications
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-2,6-dimethoxyphenol | Common name: 4-Bromosyringol |
| CAS Number | 70654-71-6 | |
| Molecular Formula | C₈H₉BrO₃ | |
| Molecular Weight | 233.06 g/mol | |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation/light exposure |
| Melting Point | 106 °C | Consistent experimental value [1, 2] |
| Boiling Point | ~279 °C (Predicted) | Decomposes at high T; vacuum distillation recommended |
| pKa | ~9.4 (Predicted) | Slightly more acidic than syringol due to Br-induction |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc, MeOH | Poorly soluble in water; soluble in alkaline aq.[1] solution |
Spectral Characteristics (NMR)
The symmetry of the molecule simplifies its NMR spectrum, making it an excellent standard for calibration in complex mixtures.
¹H NMR (400 MHz, CDCl₃):
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δ 6.75 ppm (s, 2H): Aromatic protons at C3/C5. (Shifted downfield from ~6.6 ppm in syringol due to para-Br).
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δ 5.40 ppm (s, 1H): Phenolic -OH (Broad, shift varies with concentration/solvent).
-
δ 3.88 ppm (s, 6H): Methoxy protons (-OCH₃).
¹³C NMR (100 MHz, CDCl₃):
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δ 152.3: C-O (C2, C6 - Methoxy bearing carbons)
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δ 134.6: C-OH (C1)
-
δ 110.5: C-Br (C4)
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δ 108.8: C-H (C3, C5)
-
δ 56.4: -OCH₃
Synthesis & Purification Protocols
While commercially available, in-house synthesis is often preferred to ensure freshness and purity, particularly for sensitive metal-catalyzed couplings where trace oxidants are detrimental.
Method A: Regioselective Bromination of Syringol
This is the industry-standard protocol, utilizing the strong ortho/para directing power of the oxygen substituents. Since the ortho positions are blocked by methoxy groups, bromination occurs exclusively at the para position.
Reagents: 2,6-Dimethoxyphenol (Syringol), Bromine (Br₂), Glacial Acetic Acid (AcOH).[2]
Protocol:
-
Dissolution: Dissolve 10.0 g (65 mmol) of 2,6-dimethoxyphenol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cooling: Cool the solution to 0–5 °C using an ice bath.
-
Bromination: Add a solution of bromine (3.4 mL, 66 mmol, 1.02 equiv) in 20 mL of acetic acid dropwise over 30 minutes. Note: The solution will turn dark orange/red.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS.
-
Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench excess bromine).
-
Isolation: A precipitate should form. Filter the solid. If no precipitate forms (oiling out), extract with dichloromethane (3 x 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane to yield white needles.[3]
Visualization: Synthesis Pathway[5]
Figure 1: Standard synthetic workflow for the regioselective bromination of Syringol.
Reactivity & Functionalization[5][6][7]
The core utility of 4-Bromo-2,6-dimethoxyphenol lies in its ability to serve as a coupling partner. However, the free phenol (-OH) is a "poison" for many catalytic cycles due to its acidity and ability to coordinate with metals.
Suzuki-Miyaura Coupling (Critical Optimization)
Challenge: Direct coupling of the free phenol often results in low yields (<40%) due to catalyst deactivation and competitive protodeboronation of the boronic acid partner [3]. Solution: Protection of the phenol is mandatory for high-yielding (>85%) cross-coupling.
Recommended Workflow:
-
Protection: Convert the phenol to a silyl ether (TIPS or TBS) or methyl ether.
-
Protocol: React with TIPS-Cl and Imidazole in DMF.
-
-
Coupling: Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an inorganic base (K₂CO₃) in Dioxane/Water.
-
Deprotection: Cleave the silyl group with TBAF to recover the phenolic biaryl product.
Lithium-Halogen Exchange
The bromine atom can be exchanged for lithium using n-BuLi at -78 °C.
-
Application: Reaction with DMF yields 3,5-dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde analog).
-
Note: Requires 2 equivalents of n-BuLi (one to deprotonate the phenol, one for the exchange) or prior protection.
Visualization: Reactivity Map
Figure 2: Divergent synthetic pathways for functionalizing the brominated core.
Applications in Research
Lignin Model Compounds
Lignin is a complex polymer comprised of Guaiacyl (G), Syringyl (S), and Hydroxyphenyl (H) units. 4-Bromo-2,6-dimethoxyphenol is the quintessential precursor for synthesizing S-type dimers .
-
Mechanism Study: Researchers couple this unit to form β-O-4 or 5-5' linkages to simulate lignin backbone structures. These models are then subjected to depolymerization conditions (e.g., oxidative catalysis) to understand how real biomass degrades.
Medicinal Chemistry[5][6][7]
-
Rhodanthpyrone Synthesis: Used as a starting material for the synthesis of Rhodanthpyrone A and B, natural α-pyrones with cytotoxic activity. The synthesis relies on the Suzuki coupling of the protected phenol [4].[5]
-
Antioxidants: The 2,6-dimethoxy substitution pattern stabilizes the phenoxy radical, making derivatives of this compound potent lipophilic antioxidants.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible. The compound is sensitive to light and may discolor (turn yellow/brown) over time due to quinone formation.
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
LookChem. (n.d.). 4-bromo-2,6-dimethoxyphenol Properties and CAS 70654-71-6. Retrieved from
-
Biosynth. (n.d.). 4-Bromo-2,6-dimethoxyphenol Product Page. Retrieved from
-
Royal Society of Chemistry. (2012).[6] Suzuki coupling for the synthesis of AMeOMeO. Physical Chemistry Chemical Physics.[6] Retrieved from
-
ResearchGate. (2014). A Concise Synthesis of Rhodanthpyrone A and B. Retrieved from
-
Beilstein Journals. (2018). Supplementary Information: Electrophilic Bromination of Phenols. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US8481733B2 - Substituted imidazopyr- and imidazotri-azines - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
